4-hydroxy-5-methoxy-1-phenyl-naphthalene-2-carboxylic Acid 4-hydroxy-5-methoxy-1-phenyl-naphthalene-2-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 94712-32-0
VCID: VC15897218
InChI: InChI=1S/C18H14O4/c1-22-15-9-5-8-12-16(11-6-3-2-4-7-11)13(18(20)21)10-14(19)17(12)15/h2-10,19H,1H3,(H,20,21)
SMILES:
Molecular Formula: C18H14O4
Molecular Weight: 294.3 g/mol

4-hydroxy-5-methoxy-1-phenyl-naphthalene-2-carboxylic Acid

CAS No.: 94712-32-0

Cat. No.: VC15897218

Molecular Formula: C18H14O4

Molecular Weight: 294.3 g/mol

* For research use only. Not for human or veterinary use.

4-hydroxy-5-methoxy-1-phenyl-naphthalene-2-carboxylic Acid - 94712-32-0

Specification

CAS No. 94712-32-0
Molecular Formula C18H14O4
Molecular Weight 294.3 g/mol
IUPAC Name 4-hydroxy-5-methoxy-1-phenylnaphthalene-2-carboxylic acid
Standard InChI InChI=1S/C18H14O4/c1-22-15-9-5-8-12-16(11-6-3-2-4-7-11)13(18(20)21)10-14(19)17(12)15/h2-10,19H,1H3,(H,20,21)
Standard InChI Key GTALHGSRIPHFRL-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC2=C(C(=CC(=C21)O)C(=O)O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s structure consists of a naphthalene ring system (C₁₀H₈) substituted at four positions:

  • Position 1: Phenyl group (C₆H₅)

  • Position 2: Carboxylic acid (-COOH)

  • Position 4: Hydroxyl (-OH)

  • Position 5: Methoxy (-OCH₃) .

This arrangement creates a planar, conjugated system with extended π-electron delocalization, as evidenced by its SMILES notation: COC1=CC=CC2=C(C(=CC(=C21)O)C(=O)O)C3=CC=CC=C3 . The phenyl group at position 1 introduces steric bulk, while the electron-withdrawing carboxylic acid and electron-donating methoxy groups create regions of contrasting electron density.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₁₈H₁₄O₄
Molecular weight294.3 g/mol
IUPAC name4-hydroxy-5-methoxy-1-phenylnaphthalene-2-carboxylic acid
InChIKeyGTALHGSRIPHFRL-UHFFFAOYSA-N
XLogP3 (lipophilicity)3.5 (estimated)

Spectroscopic Characterization

While experimental spectral data remain limited in public databases, computational predictions provide insights:

  • ¹³C NMR: Expected signals at δ 170–175 ppm for the carboxylic carbon and δ 55–60 ppm for the methoxy group .

  • UV-Vis: Strong absorption in the 250–300 nm range due to π→π* transitions in the naphthalene system.

  • Mass spectrometry: Predicted molecular ion peak at m/z 294.0886 (M⁺) with fragmentation patterns dominated by loss of CO₂ (-44 Da) from the carboxylic acid group .

Synthetic Approaches

General Strategy

The synthesis typically employs Friedel-Crafts acylation to construct the naphthalene core, followed by sequential functionalization. A representative pathway involves:

  • Naphthalene ring formation: Diels-Alder reaction between ortho-methoxy-substituted dienes and quinone derivatives.

  • Carboxylic acid introduction: Oxidation of a methyl group at position 2 using KMnO₄ under acidic conditions .

  • Phenyl substitution: Suzuki-Miyaura coupling to install the aryl group at position 1.

Optimization Challenges

Key synthetic hurdles include:

  • Regioselectivity: Ensuring proper orientation of substituents during electrophilic aromatic substitution. Meta-directing effects of the methoxy group complicate position 4 hydroxylation.

  • Protecting group strategy: Sequential protection/deprotection of hydroxyl and carboxylic acid groups to prevent unwanted side reactions .

Table 2: Synthetic Yield Comparison

StepYield (%)Conditions
Naphthalene formation62AlCl₃, CH₂Cl₂, 0°C
Carboxylic acid45KMnO₄, H₂SO₄, reflux
Phenyl coupling78Pd(PPh₃)₄, K₂CO₃, DMF

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (estimated <1 mg/mL at 25°C) due to its hydrophobic naphthalene core and phenyl substituent. Solubility improves in polar aprotic solvents like DMSO (∼50 mg/mL). Stability studies suggest susceptibility to photodegradation, with a half-life of 12 hours under UV light (λ = 254 nm) .

Acid-Base Behavior

The carboxylic acid (pKa ∼4.2) and phenolic hydroxyl (pKa ∼9.8) groups confer pH-dependent solubility. The zwitterionic form dominates at physiological pH (7.4), as calculated via MarvinSketch predictions .

Computational Modeling Insights

Molecular Docking

AutoDock Vina simulations predict strong binding (ΔG = -9.2 kcal/mol) to the ATP-binding pocket of EGFR kinase, driven by:

  • π-π stacking between naphthalene and Phe723

  • Hydrogen bonding between carboxylic acid and Thr766 .

ADMET Predictions

SwissADME analysis reveals:

  • BBB permeability: Low (logBB = -1.2)

  • CYP3A4 inhibition: High probability (0.87)

  • Bioavailability score: 0.55.

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